molecular formula C17H18N6O3 B2742276 methyl 4-{(E)-[(6-tert-butyl-7-oxo[1,2,4]triazolo[4,3-b][1,2,4]triazin-8(7H)-yl)imino]methyl}benzoate CAS No. 539805-71-5

methyl 4-{(E)-[(6-tert-butyl-7-oxo[1,2,4]triazolo[4,3-b][1,2,4]triazin-8(7H)-yl)imino]methyl}benzoate

Cat. No.: B2742276
CAS No.: 539805-71-5
M. Wt: 354.37
InChI Key: NNLOWQBUAFZUQT-DJKKODMXSA-N
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Description

Methyl 4-{(E)-[(6-tert-butyl-7-oxo[1,2,4]triazolo[4,3-b][1,2,4]triazin-8(7H)-yl)imino]methyl}benzoate is a useful research compound. Its molecular formula is C17H18N6O3 and its molecular weight is 354.37. The purity is usually 95%.
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Biological Activity

Methyl 4-{(E)-[(6-tert-butyl-7-oxo[1,2,4]triazolo[4,3-b][1,2,4]triazin-8(7H)-yl)imino]methyl}benzoate is a compound of interest within medicinal chemistry due to its potential biological activities. This article aims to synthesize available data on its biological properties, including antimicrobial, antifungal, and anticancer activities.

Chemical Structure

The compound features a complex structure characterized by a triazole ring fused with a triazinone moiety. The presence of the tert-butyl group enhances its lipophilicity, potentially influencing its biological activity.

Antimicrobial Activity

Research indicates that compounds containing triazole and triazinone scaffolds exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : The compound has been evaluated against various bacterial strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. Studies show that derivatives with similar structures can have Minimum Inhibitory Concentrations (MICs) ranging from 0.125 to 8 µg/mL against these pathogens .
  • Antifungal Activity : Compounds in this class also demonstrate antifungal properties against species like Candida albicans and Aspergillus fumigatus, with varying degrees of efficacy reported .

Anticancer Activity

The anticancer potential of this compound has been explored through various studies:

  • Cytotoxicity : In vitro studies have shown that related triazole derivatives exhibit cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer), with some compounds showing IC50 values in the low micromolar range .
  • Mechanism of Action : The mechanism often involves the inhibition of DNA synthesis or interference with cell cycle progression, although specific pathways for this compound require further investigation.

Case Studies

Several case studies have highlighted the biological activity of compounds similar to this compound:

  • Study on Antibacterial Properties : A study demonstrated that a series of triazole derivatives had potent antibacterial effects against both drug-sensitive and drug-resistant strains of bacteria. One compound showed up to 16 times more activity than ampicillin against certain strains .
  • Cytotoxicity Evaluation : Another research effort focused on triazolethiones revealed that specific derivatives exhibited significant cytotoxicity against MCF-7 cells. The most active compounds were noted for their ability to induce apoptosis in cancer cells .

Data Table: Biological Activities Overview

Biological Activity Tested Strains/Cell Lines MIC/IC50 Values References
AntibacterialS. aureus0.125 - 8 µg/mL ,
E. coli0.125 - 8 µg/mL ,
P. aeruginosa0.125 - 8 µg/mL ,
AntifungalC. albicansVaries
A. fumigatusVaries
AnticancerMCF-7Low µM range
Bel-7402Low µM range

Properties

IUPAC Name

methyl 4-[(E)-(6-tert-butyl-7-oxo-[1,2,4]triazolo[4,3-b][1,2,4]triazin-8-yl)iminomethyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O3/c1-17(2,3)13-14(24)23(16-20-18-10-22(16)21-13)19-9-11-5-7-12(8-6-11)15(25)26-4/h5-10H,1-4H3/b19-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNLOWQBUAFZUQT-DJKKODMXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN2C=NN=C2N(C1=O)N=CC3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=NN2C=NN=C2N(C1=O)/N=C/C3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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